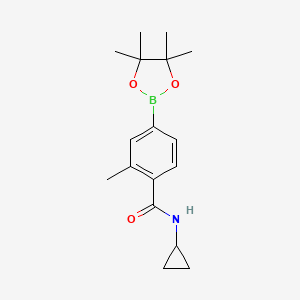
N-cyclopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Cat. No. B1376224
M. Wt: 301.2 g/mol
InChI Key: SVALSHAHFMBAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09388140B2
Procedure details


To a solution of N-cyclopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (20.2 g, 67.13 mol) in acetone (300 mL) at rt was added sodium periodate (43.1 g, 201.40 mot) and ammonium acetate (134.26 mol, 134 mL 1M aqueous solution) and the mixture was stirred for 3 h. More water was added (120 mL), and the mixture was stirred at 40° C. for 2 h more. After addition of 4 N HCl (32 mL), the organic phase was removed in vaccuo and the reminder was extracted with ethyl actate. The organic phase was washed with saturated sodium chloride solution, filtered through a Whatman filter and evaporated. The residue was redissolved in toluene and evaporated (two times) to yield 14.59 g (94.3%) [4-(cyclopropylcarbamoyl)-3-methylphenyl]boronic acid.
Quantity
20.2 g
Type
reactant
Reaction Step One






Yield
94.3%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([NH:4][C:5](=[O:22])[C:6]2[CH:11]=[CH:10][C:9]([B:12]3[O:16]C(C)(C)C(C)(C)[O:13]3)=[CH:8][C:7]=2[CH3:21])[CH2:3][CH2:2]1.I([O-])(=O)(=O)=O.[Na+].C([O-])(=O)C.[NH4+].Cl>CC(C)=O.O>[CH:1]1([NH:4][C:5]([C:6]2[CH:11]=[CH:10][C:9]([B:12]([OH:16])[OH:13])=[CH:8][C:7]=2[CH3:21])=[O:22])[CH2:2][CH2:3]1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)NC(C1=C(C=C(C=C1)B1OC(C(O1)(C)C)(C)C)C)=O
|
|
Name
|
|
|
Quantity
|
43.1 g
|
|
Type
|
reactant
|
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
134 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
32 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at 40° C. for 2 h more
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase was removed in vaccuo
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the reminder was extracted with ethyl actate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with saturated sodium chloride solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a Whatman
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was redissolved in toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated (two times)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)NC(=O)C1=C(C=C(C=C1)B(O)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.59 g | |
| YIELD: PERCENTYIELD | 94.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
